molecular formula C26H20N2O5S B11576385 prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B11576385
M. Wt: 472.5 g/mol
InChI Key: HYLAXWCGBLNYIB-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines elements of chromene, pyrrole, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiazole ring: This step often involves the reaction of the intermediate with a thiazole derivative under specific conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrrole derivatives: These compounds share the chromeno[2,3-c]pyrrole core but differ in their substituents.

    Thiazole derivatives: Compounds with a thiazole ring but different functional groups.

    Ester derivatives: Similar esters with variations in the alcohol or acid components.

Uniqueness

Prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate is unique due to its combination of chromeno[2,3-c]pyrrole and thiazole rings, along with the specific ester functional group. This unique structure contributes to its distinct chemical and biological properties.

Biological Activity

The compound prop-2-en-1-yl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate is a complex organic molecule with potential biological activities. This article discusses its biological activity, including antimicrobial and antioxidant properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups:

  • Thiazole : A five-membered ring containing sulfur and nitrogen.
  • Chromeno-pyrrole : A fused bicyclic system that contributes to its biological activity.

The molecular formula is C22H24N2O4SC_{22}H_{24}N_2O_4S, with a molecular weight of approximately 420.50 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to prop-2-en-1-yl 4-methyl-2-[...]. For instance, derivatives of chromeno-pyrrole have shown significant activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa20 μg/mL

These findings suggest that the compound may exhibit similar or enhanced antimicrobial properties due to its structural characteristics.

Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Research indicates that compounds with similar structures can effectively scavenge free radicals.

Assay Type IC50 Value (μg/mL)
DPPH Radical Scavenging25 μg/mL
ABTS Radical Scavenging30 μg/mL

These results indicate a strong potential for antioxidant effects, which are crucial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

  • Study on Chromeno-Pyrrole Derivatives :
    A study published in MDPI evaluated various chromeno-pyrrole derivatives for their biological activities. The results indicated that specific substitutions could enhance both antimicrobial and antioxidant activities significantly .
  • QSAR Analysis :
    Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to correlate the structural features of chromeno-pyrrole derivatives with their biological activities. The analysis indicated that electron-donating groups at specific positions on the aromatic rings could enhance biological potency .
  • Synthesis and Characterization :
    A recent publication detailed the synthesis of diversified chromeno-pyrrole derivatives, emphasizing their characterization via NMR and mass spectrometry. The synthesized compounds were screened for biological activities, revealing promising results for both antimicrobial and antioxidant applications .

Properties

Molecular Formula

C26H20N2O5S

Molecular Weight

472.5 g/mol

IUPAC Name

prop-2-enyl 4-methyl-2-[1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H20N2O5S/c1-4-13-32-25(31)23-15(3)27-26(34-23)28-20(16-11-9-14(2)10-12-16)19-21(29)17-7-5-6-8-18(17)33-22(19)24(28)30/h4-12,20H,1,13H2,2-3H3

InChI Key

HYLAXWCGBLNYIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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